![molecular formula C16H12N2O3S B3007871 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide CAS No. 892853-12-2](/img/structure/B3007871.png)

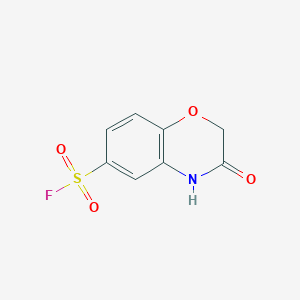

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

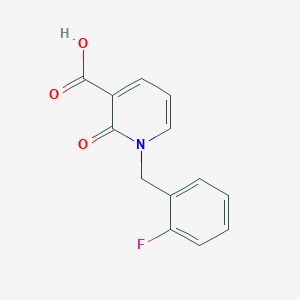

“N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C16H11FN2O3S . It is a derivative of benzothiazole, which is a heterocyclic compound .

Synthesis Analysis

The synthesis of this compound involves a multistep process. Heterocyclic monomers based on 2,1,3-benzothiadiazole bearing solubilizing side chains have been synthesized in high yields over four steps from readily available starting materials .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzothiazole ring fused with a dioxino ring. The benzothiazole ring is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 330.333 Da . It is soluble in organic solvents, which allows for an appropriate coating process . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.Applications De Recherche Scientifique

Synthesis Techniques

The compound and its derivatives are synthesized using copper-catalyzed intramolecular cyclization processes, providing a method for creating a variety of N-benzothiazol-2-yl-amides with good to excellent yields. This synthesis technique is crucial for developing new materials and drugs, showcasing the compound's foundational role in chemical research (Wang et al., 2008).

Physicochemical Characterization and Applications

Research into benzothiazole derivatives, including the compound , has led to the discovery of their potent corrosion inhibition properties for carbon steel in acidic solutions. This application is significant in industrial processes where corrosion resistance is crucial, demonstrating the compound's utility beyond biomedical contexts (Hu et al., 2016).

Biomedical Applications

The compound's derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects. These activities suggest potential therapeutic applications in treating infections, inflammation, and cancer. Specifically, novel derivatives have shown promising results in psychotropic, anti-inflammatory, and cytotoxicity screenings (Zablotskaya et al., 2013).

Antimicrobial and Antioxidant Properties

The synthesis of novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives from cyanuric chloride has been explored for their structural, photophysical, and antimicrobial studies. These derivatives demonstrated broad-spectrum antimicrobial activity, highlighting their potential as new antimicrobial agents (Padalkar et al., 2014). Additionally, some synthesized compounds were found to possess moderate to significant radical scavenging activity, indicating their potential antioxidant applications (Ahmad et al., 2012).

Material Science and Sensor Technology

Research has also explored the redox reactions of polyamic acid derivatives containing benzothiazole and their application in hydrogen peroxide sensor technology. This application is particularly relevant in biomedical diagnostics and environmental monitoring, showcasing the compound's versatility in sensor technology (Hua et al., 2011).

Propriétés

IUPAC Name |

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c19-15(10-4-2-1-3-5-10)18-16-17-11-8-12-13(9-14(11)22-16)21-7-6-20-12/h1-5,8-9H,6-7H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIAQNZRBLTRIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-3-[[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007790.png)

![N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]prop-2-enamide](/img/structure/B3007791.png)

![[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B3007796.png)

![3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3007798.png)

![2-(4-chlorophenoxy)-2-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B3007801.png)

![N-(2-ethyl-6-methylphenyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3007804.png)

![3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B3007807.png)

![3-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide](/img/structure/B3007809.png)